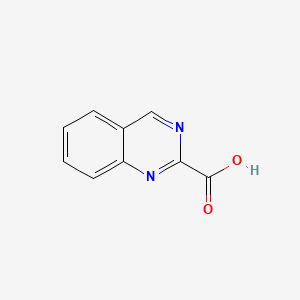

Quinazoline-2-carboxylic acid

Description

Historical Context of Quinazoline (B50416) Core and its 2-Carboxylic Acid Derivatives in Medicinal Chemistry

The history of the quinazoline scaffold is rooted in the foundational discoveries of 19th-century organic chemistry. The first quinazoline derivative, specifically 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess in 1869 through the reaction of cyanogen (B1215507) with 2-aminobenzoic acid. orientjchem.org The parent quinazoline molecule itself was first prepared in 1895 by Bischler and Lang, notably through the decarboxylation of quinazoline-2-carboxylic acid. orientjchem.orgthieme-connect.de This early synthesis underscores the fundamental role of the 2-carboxylic acid derivative in the history of quinazoline chemistry.

The name "quinazoline" was officially adopted to describe this fused heterocyclic system, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. orientjchem.orgthieme-connect.de For many years following these initial syntheses, interest in the scaffold remained relatively niche. However, this changed around the mid-20th century. A significant turning point was the isolation and structural elucidation of quinazolinone alkaloids from natural sources, such as the antimalarial compound from the Chinese herb Dichroa febrifuga. omicsonline.org Another key natural product, vasicine (B45323) (also known as peganine), an alkaloid with bronchodilator properties, was isolated from Adhatoda vasica in 1888, further highlighting the biological relevance of the quinazoline core present in nature. orientjchem.orgnih.gov These discoveries sparked a wave of interest among medicinal chemists, who began to systematically investigate the therapeutic potential of synthetic quinazoline derivatives, paving the way for the development of numerous drugs. omicsonline.org

Significance of the Quinazoline Scaffold in Drug Discovery and Development

The quinazoline ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.net This term reflects the ability of the quinazoline core to serve as a versatile framework for designing ligands that can interact with a wide variety of biological targets, leading to diverse pharmacological activities. mdpi.comresearchgate.netresearchgate.net The structural rigidity of the bicyclic system, combined with the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological function. mdpi.com

The significance of this scaffold is evidenced by its presence in over 200 naturally occurring alkaloids isolated from plants, microorganisms, and animals, as well as in numerous clinically approved drugs. orientjchem.orgnih.gov Quinazoline derivatives have been successfully developed into medications for a vast range of diseases. mdpi.comresearchgate.netekb.eg Their therapeutic applications include treatments for cancer, hypertension, bacterial infections, inflammation, and viral diseases. orientjchem.orgnih.govresearchgate.netekb.eg Several quinazoline-based drugs have received USFDA approval and are used in clinical practice, demonstrating the scaffold's success in translating from laboratory research to patient care. orientjchem.orgnih.gov The anticancer activity, in particular, has been a major focus, with several quinazoline derivatives functioning as kinase inhibitors to treat various cancers. orientjchem.orgekb.egekb.eg This broad spectrum of activity has cemented the quinazoline moiety as a cornerstone in modern drug discovery and development programs. researchgate.netekb.eg

Table 1: Examples of FDA-Approved Drugs Featuring the Quinazoline Scaffold

| Drug Name | Primary Therapeutic Use | Mechanism of Action (Brief) |

| Gefitinib (B1684475) | Non-small cell lung cancer | EGFR tyrosine kinase inhibitor orientjchem.orgnih.gov |

| Erlotinib | Non-small cell lung cancer, Pancreatic cancer | EGFR tyrosine kinase inhibitor orientjchem.orgnih.gov |

| Afatinib | Non-small cell lung cancer | Irreversible ErbB family blocker orientjchem.orgscielo.br |

| Prazosin (B1663645) | Hypertension, Benign Prostatic Hyperplasia (BPH) | α1-adrenergic receptor antagonist orientjchem.orgnih.govmdpi.com |

| Doxazosin | Hypertension, BPH | α1-adrenergic receptor antagonist orientjchem.orgnih.gov |

| Terazosin | Hypertension, BPH | α1-adrenergic receptor antagonist orientjchem.org |

| Vandetanib | Medullary thyroid cancer | Kinase inhibitor (VEGFR, EGFR, RET) orientjchem.org |

Scope and Research Focus on this compound

The primary research interest in this compound lies in its role as a crucial synthetic intermediate. orientjchem.orgthieme-connect.de The carboxylic acid functional group at the 2-position is a versatile handle that can be readily converted into other functional groups, such as esters and amides, allowing for the construction of large libraries of novel quinazoline derivatives for biological screening. dergipark.org.tracs.orgacs.org

Recent research has focused on synthesizing and evaluating derivatives of this compound for specific therapeutic and agricultural applications. For instance, studies have explored its use in creating non-classical carbonic anhydrase inhibitors. nih.gov In this work, 2-aryl-quinazolin-4-yl aminobenzoic acids were synthesized, where the carboxylic acid moiety was appended to an anilino group at the 4-position of the quinazoline ring, which itself was derived from precursors related to the this compound structure. These compounds were investigated for their potential as anticancer agents by targeting tumor-associated carbonic anhydrase isoforms IX and XII. nih.gov

Another area of active investigation is in the development of novel fungicides. Researchers have designed and synthesized quinazolinone-2-carbohydrazide derivatives, starting from quinazolinone-2-carboxylate esters which are hydrolyzed to the corresponding quinazolinone-2-carboxylic acids. acs.org These acids are then condensed with various phenylhydrazines to produce the final compounds, which have shown potent and broad-spectrum inhibitory activity against several plant-pathogenic fungi. acs.org These studies highlight how the fundamental structure of this compound serves as a launchpad for creating functionally complex and biologically active molecules.

Table 2: Selected Research on Derivatives of this compound

| Derivative Class | Synthetic Precursor | Target Application | Research Finding |

| 2-Aryl-quinazolin-4-yl aminobenzoic acids | Quinazoline building blocks | Anticancer (Carbonic Anhydrase IX/XII inhibitors) | Derivatives showed varied inhibitory activity against cancer cell lines, with activity dependent on the substitution pattern on the 2-phenyl ring and the position of the carboxylic acid on the anilino motif. nih.gov |

| Quinazolinone-2-carbohydrazides | Quinazolinone-2-carboxylic acids | Antifungal (Succinate Dehydrogenase inhibitors) | Many synthesized compounds exhibited powerful in-vitro activity against fungi like Rhizoctonia solani, with efficacy comparable to the commercial fungicide Boscalid. acs.org |

| Quinazolinone-2-carboxamides | Quinazolinone-2-carboxylic acid esters | Antimalarial | Initial structure-activity relationship (SAR) studies identified a meta-ethylbenzylamine moiety as a potent substituent, leading to submicromolar antiplasmodial activity. The carboxylic acid group was found to be essential for activity. acs.org |

| Quinazoline-4-carboxylic acid esters and amides | 2-Substituted quinazoline-4-carboxylic acid | General Synthesis | The carboxylic acid group was successfully converted into a variety of ester and amide derivatives via Fischer esterification or activation with thionyl chloride followed by reaction with amines. dergipark.org.tr |

Structure

3D Structure

Properties

IUPAC Name |

quinazoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXPYKHKJCATPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597321 | |

| Record name | Quinazoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568630-14-8 | |

| Record name | Quinazoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Quinazoline 2 Carboxylic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes for Quinazoline-2-carboxylic Acid

Decarboxylation Pathways for Parent Quinazoline (B50416) Formation

The foundational synthesis of the parent quinazoline molecule was historically achieved through the decarboxylation of this compound. mdpi.comthieme-connect.dewikipedia.org This process, first reported in 1895, represents a classical method for accessing the fundamental quinazoline scaffold. mdpi.comthieme-connect.de The reaction involves the removal of the carboxyl group from the 2-position of the quinazoline ring, typically through heating, to yield quinazoline. wikipedia.org This transformation underscores the inherent reactivity of the carboxylic acid moiety and its role as a synthetic handle. More contemporary methods for quinazoline synthesis often bypass this specific intermediate, directly targeting the quinazoline core through various cyclization strategies. researchgate.netnih.gov

High-Temperature Hydrolysis Approaches for Quinazolinone-2-carboxylic Acid

High-temperature hydrolysis presents a viable route for the synthesis of quinazolinone-2-carboxylic acid derivatives. One notable approach involves the hydrolysis of 4(3H)-quinazolinone-2-ethylformate at elevated temperatures. researchgate.nettandfonline.com This method has been successfully employed to synthesize copper(II) complexes of quinazolinone-2-carboxylic acid. researchgate.nettandfonline.com A key advantage of this high-temperature hydrolysis is its ability to circumvent the decarboxylation that can readily occur at elevated temperatures, thus preserving the carboxylic acid functionality. tandfonline.com

In a typical procedure, 4(3H)-quinazolinone-2-ethylformate is heated in water within a sealed system, such as a Teflon-lined bomb, to facilitate the hydrolysis of the ester group to a carboxylic acid. tandfonline.com For instance, heating a mixture of 4(3H)-quinazolinone-carboxylate and a copper salt in water at temperatures ranging from 100-110°C for extended periods (24-72 hours) has yielded crystalline complexes of quinazolinone-2-carboxylic acid. tandfonline.com This demonstrates the robustness of the quinazolinone core to these conditions while enabling the desired transformation at the ester group.

Facile Synthesis Protocols for Quinazolone-2-carboxylic Acid

Facile and efficient synthetic protocols for obtaining quinazolone-2-carboxylic acid and its derivatives have been developed, often employing multi-component reactions under mild conditions. acs.orgacs.org One such method involves a one-pot, three-component reaction utilizing (2-aminophenyl)-oxo-acetic acid sodium salt, which can be derived from the alkaline hydrolysis of isatin. dergipark.org.trdergipark.org.tr

In this approach, the (2-aminophenyl)-oxo-acetic acid sodium salt is condensed with an aldehyde and an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), in a suitable solvent like ethanol (B145695). dergipark.org.trdergipark.org.tr This reaction proceeds to form the quinazoline-4-carboxylic acid derivative. The initial product is the sodium salt of the carboxylic acid, which can then be acidified to yield the free carboxylic acid. dergipark.org.tr This method is advantageous due to its operational simplicity, use of readily available starting materials, and the ability to generate the quinazoline core with a carboxylic acid handle in a single step. dergipark.org.tr

Another strategy involves the reaction of (Z)-2-amino-N'-aryl-benzimidamides with various anhydrides, such as diphenic, phthalic, and succinic anhydrides, in refluxing dry ethanol to produce 4-arylaminothis compound derivatives in good yields. researchgate.net

Derivatization Strategies via the Carboxylic Acid Moiety of Quinazolinone-2-carboxylic Acid

Ester Hydrolysis for Carboxylic Acid Generation

The carboxylic acid moiety of quinazolinone-2-carboxylic acid can be generated through the hydrolysis of its corresponding esters. This transformation is a common and fundamental reaction in organic synthesis, allowing for the unmasking of the carboxylic acid functional group for further derivatization. The hydrolysis can be carried out under either acidic or basic conditions. chemguide.co.uk

Basic hydrolysis, often referred to as saponification, is typically performed by heating the ester under reflux with a dilute aqueous alkali solution, such as sodium hydroxide (B78521) or lithium hydroxide. chemguide.co.ukttuhsc.edu This process is generally irreversible and yields the salt of the carboxylic acid, which can then be readily converted to the free carboxylic acid by acidification. chemguide.co.uk For example, ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate can be hydrolyzed using lithium hydroxide in a mixture of water and an organic solvent like THF at room temperature. ttuhsc.edu

Acid-catalyzed hydrolysis involves heating the ester with a dilute acid, such as hydrochloric or sulfuric acid, in the presence of excess water. chemguide.co.uk This reaction is typically reversible, and the position of the equilibrium can be influenced by the reaction conditions. chemguide.co.uk A mixture of acetic acid, sulfuric acid, and water has been used for the hydrolysis of quinolone carboxylic esters. wipo.int

Condensation Reactions to Form Hydrazides and Other Functional Groups

The carboxylic acid group of quinazolinone-2-carboxylic acid is a versatile functional handle that can be readily converted into a variety of other functional groups through condensation reactions. A common transformation is the formation of hydrazides, which are valuable intermediates in the synthesis of more complex heterocyclic systems. nih.govresearchgate.net

The conversion of the carboxylic acid to a hydrazide typically involves an initial activation step. One method utilizes activating agents like 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP) to convert the carboxylic acid into an acyloxyphosphonium ion. This reactive intermediate then readily reacts with a hydrazine (B178648), such as 2-hydrazinoquinoline, to form the corresponding hydrazide. nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive species like an acyl chloride by treatment with thionyl chloride. researchgate.netajchem-a.com The resulting acyl chloride can then be reacted with hydrazine hydrate (B1144303) or a substituted hydrazine to yield the desired hydrazide. ajchem-a.com

Beyond hydrazides, the activated carboxylic acid can react with a wide range of nucleophiles. For instance, reaction with various amines leads to the formation of amides. dergipark.org.trthermofisher.com This can be achieved by reacting the corresponding carbonyl chloride with aliphatic or aromatic amines. dergipark.org.tr These condensation reactions significantly expand the chemical space accessible from quinazolinone-2-carboxylic acid, enabling the synthesis of a diverse library of derivatives. mdpi.com

Synthesis of Fused this compound Systems

Benzothiazolothis compound Derivatives

The fusion of a thiazole (B1198619) ring to the quinazoline nucleus results in thiazoloquinazoline systems. A convenient one-pot synthesis for a class of 2-arylidene-2H-thiazolo[3,2-a]quinazoline-1,5-diones has been developed through the reaction of methyl-2-(2-thiocyanatoacetamido)benzoate with various arylidene malononitriles. nih.gov This reaction proceeds in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a mild and efficient catalyst via a Michael type addition. nih.gov

Furthermore, the key intermediate, ethyl-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetate, serves as a precursor for synthesizing various fused quinazoline derivatives. nih.gov For instance, reacting this intermediate with dimethylformamide dimethylacetal (DMF-DMA) can yield regioselective products such as 5-Oxo-5H-thiazolo[2,3-b]this compound ethyl ester. nih.gov

Table 1: Synthesis of Thiazoloquinazoline Derivatives

| Starting Material | Reagents | Product | Yield (%) | Ref |

|---|---|---|---|---|

| Methyl-2-(2-thiocyanatoacetamido)benzoate & (Z)-2-(4-Nitrobenzylidene)malononitrile | DABCO | (Z)-2-(4-Nitrobenzylidene)-2H-thiazolo[3,2-a]quinazoline-1,5-dione | 87% | nih.gov |

Pyrazolothis compound Derivatives

A series of novel pyrazoloquinazoline derivatives have been synthesized with the goal of developing dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The synthetic strategy involves merging pharmacophores known to exhibit inhibitory activity against these enzymes. researchgate.net The core scaffold design is based on the quinazolinone structure. The synthesis of these complex molecules often involves multiple steps, starting from simpler building blocks and constructing the fused ring system. researchgate.net

The research in this area has led to the identification of potent derivatives, with some compounds showing significant inhibitory activity against 5-LOX and COX-2. researchgate.net For example, certain synthesized derivatives exhibited IC50 values in the low micromolar and nanomolar ranges, respectively, demonstrating the potential of this fused heterocyclic system in the development of new anti-inflammatory agents. researchgate.net

Triazolothis compound Derivatives

The nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-c]quinazoline system is a notable fused heterocycle, with derivatives showing potent adenosine (B11128) receptor antagonist activity. nih.gov The synthesis of these derivatives often starts from a pre-existing quinazoline structure. For example, various acyl derivatives of 9-chloro-2-(2-furanyl) nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-c]quinazolin-5-amine (CGS 15943) have been prepared using standard acylation methods to enhance potency and selectivity at adenosine receptor subtypes. nih.gov

Synthetic strategies for the core triazoloquinazoline ring system are diverse. One common approach involves the use of 2,4-dichloroquinazoline (B46505) as an intermediate, which can be reacted with hydrazides followed by cyclocondensation to form the triazole ring. researchgate.net Another route starts from 2-aminobenzoic acid. researchgate.net Thio derivatives of nih.govCurrent time information in Bangalore, IN.nih.gov-triazolo[1,5-c]quinazoline have also been synthesized in moderate to high yields by reacting an intermediate, obtained from the cyclization of a quinazoline-4(3H)-one derivative with potassium ethyl xanthogenate, with various reagents. researchgate.net

Table 2: Examples of Triazoloquinazoline Derivative Synthesis

| Precursor | Reagent/Condition | Product Type | Ref |

|---|---|---|---|

| 9-chloro-2-(2-furanyl) nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-c]quinazolin-5-amine | Acylating agents | N⁵-Acyl derivatives | nih.gov |

| 2,4-dichloroquinazoline | Hydrazine hydrate, then cyclocondensation | nih.govCurrent time information in Bangalore, IN.nih.gov-triazolo[4,3-c]quinazoline derivatives | researchgate.net |

General Multistep Reaction Sequences in this compound Synthesis

The synthesis of this compound and its derivatives often involves multistep reaction sequences. A foundational method involves the reaction of anthranilamide with diethyl oxalate, which upon refluxing, yields 2-carboethoxy-quinazolinone-4(3H)-one. ekb.eg This ester can then be hydrolyzed to the corresponding carboxylic acid.

More contemporary methods focus on one-pot, multi-component reactions to improve efficiency. For instance, a one-pot, three-component condensation reaction of the sodium salt of (2-aminophenyl)-oxo-acetic acid (derived from the alkaline hydrolysis of isatin), an appropriate aldehyde (e.g., 4-chlorobenzaldehyde), and ammonium acetate can directly yield a 2-substituted-quinazoline-4-carboxylic acid. dergipark.org.tr This carboxylic acid is a versatile intermediate that allows for the synthesis of various ester and amide derivatives. The acid can be converted to its acid chloride using thionyl chloride (SOCl₂), which is then reacted with different amines or alcohols. dergipark.org.tr

Another approach involves the palladium-catalyzed N-monoarylation of amidines, which provides a route to quinazoline derivatives in a one-pot synthesis. ekb.eg Furthermore, metal-free methods have been developed, such as the salicylic (B10762653) acid-catalyzed oxidation of o-aminobenzylamines, for the practical construction of 2-substituted quinazolines. frontiersin.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzothiazolothis compound |

| Pyrazolothis compound |

| Triazolothis compound |

| Methyl-2-(2-thiocyanatoacetamido)benzoate |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| (Z)-2-(4-Nitrobenzylidene)-2H-thiazolo[3,2-a]quinazoline-1,5-dione |

| Ethyl-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetate |

| Dimethylformamide dimethylacetal (DMF-DMA) |

| 5-Oxo-5H-thiazolo[2,3-b]this compound ethyl ester |

| 9-chloro-2-(2-furanyl) nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-c]quinazolin-5-amine (CGS 15943) |

| 2,4-dichloroquinazoline |

| Potassium ethyl xanthogenate |

| 2-aminobenzoic acid |

| Anthranilamide |

| Diethyl oxalate |

| 2-carboethoxy-quinazolinone-4(3H)-one |

| (2-aminophenyl)-oxo-acetic acid sodium salt |

| Isatin |

| 4-chlorobenzaldehyde |

| Ammonium acetate |

| 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid |

| Thionyl chloride |

| o-aminobenzylamines |

Pharmacological Spectrum and Biological Activities of Quinazoline 2 Carboxylic Acid Derivatives

Antineoplastic and Antiproliferative Activities of Quinazoline-2-carboxylic Acid Derivatives

Quinazoline (B50416) derivatives are well-established as potent anticancer agents, with several compounds approved for clinical use. scielo.brnih.gov Their mechanism of action often involves the inhibition of key enzymes and proteins that are crucial for cancer cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a vital role in regulating cell growth and is a key target in cancer therapy. tbzmed.ac.iramazonaws.com The quinazoline core is a favored scaffold for developing EGFR inhibitors due to its high affinity for the EGFR kinase active site. nih.gov Several quinazoline-based EGFR inhibitors, including gefitinib (B1684475), erlotinib, and afatinib, are already in clinical use for various cancers. scielo.brnih.gov

Research has shown that specific structural features of quinazoline derivatives are crucial for their EGFR inhibitory activity. For instance, 4-anilinoquinazoline (B1210976) derivatives have been extensively studied as a versatile template for inhibiting a diverse range of protein kinases. researchgate.net The substitution pattern on the quinazoline ring significantly influences the compound's potency. For example, the presence of electron-donating groups, such as dimethoxy groups at the 6 and 7 positions of the quinazoline core, has been found to enhance inhibitory activity against EGFR. nih.gov

A study on 4-arylamino-quinazoline derivatives revealed that compounds with a urea (B33335) linker showed more favorable inhibitory activity compared to those with a thiourea (B124793) linker. One such compound demonstrated potent inhibitory activity against both wild-type EGFR (IC50 = 0.8 nM) and a resistant mutant form (EGFRT790M/L858R, IC50 = 2.7 nM), comparable to the approved drug afatinib. nih.gov

Table 1: EGFR Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Afatinib | EGFRwt | 0.6 | nih.gov |

| EGFRT790M/L858R | 3.5 | nih.gov | |

| Compound 8 | EGFRwt | 0.8 | nih.gov |

| EGFRT790M/L858R | 2.7 | nih.gov | |

| Erlotinib | A431 cells | 3000 | nih.gov |

| Compound 12 | A431 cells | 3400 | nih.gov |

Topoisomerase Inhibition Studies

DNA topoisomerases are essential enzymes involved in managing the topological state of DNA during critical cellular processes like replication and transcription. biomedres.usnih.gov These enzymes are validated targets for anticancer drugs. Quinazoline derivatives have been investigated for their ability to inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II). biomedres.usjscimedcentral.com

A series of 1,2,4-triazolo[4,3-c]quinazoline derivatives were designed and synthesized as potential Topo II inhibitors and DNA intercalators. Several of these compounds exhibited significant cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range. The most promising compounds were found to inhibit Topo II and induce apoptosis, arresting the cell cycle in the G2–M phase. researchgate.net

Another study focused on C3-quinazolinone linked β-carboline conjugates as DNA intercalative Topo I inhibitors. Many of these hybrid molecules displayed potent cytotoxicity against multiple cancer cell lines, with IC50 values as low as 1.19 µM. These compounds were shown to significantly inhibit the activity of Topo I and induce cell cycle arrest in the G2/M phase. jscimedcentral.com

Antimicrobial and Antifungal Efficacy of this compound Derivatives

Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities, making them a promising class of compounds for combating infectious diseases. asianpubs.orgnih.govorientjchem.orgresearchgate.net

Research has shown that various substituted quinazolines exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. asianpubs.org Similarly, many derivatives have displayed potent antifungal activity against a range of fungal pathogens. nih.govmdpi.com For instance, certain 4-(substituted aniline) quinazoline derivatives have shown strong antifungal activity against Fusarium moniliforme. mdpi.com

Succinate Dehydrogenase (SDH) Inhibition by Quinazolinone-2-carbohydrazide Derivatives

Succinate dehydrogenase (SDH) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an attractive target for the development of fungicides. A series of novel quinazolinone-2-carbohydrazide derivatives were synthesized and evaluated as SDH inhibitors. acs.orgacs.org

Several of these compounds exhibited potent and broad-spectrum antifungal activity. For example, compound E23 showed remarkable efficacy against Rhizoctonia solani, Verticillium dahliae, and Colletotrichum gloeosporioides, with EC50 values of 0.41, 0.27, and 0.27 μg/mL, respectively. acs.orgacs.org This compound was also found to be a potent inhibitor of SDH from R. solani, with an IC50 value of 11.76 μM. acs.org The inhibition of SDH by these derivatives leads to morphological changes in fungal mycelia and increased permeability of the fungal cell membrane. acs.orgnih.gov

Table 2: Antifungal Activity and SDH Inhibition of Quinazolinone-2-carbohydrazide Derivatives

| Compound | Fungus | EC50 (μg/mL) | SDH IC50 (μM) | Reference |

|---|---|---|---|---|

| E23 | Rhizoctonia solani | 0.41 | 11.76 | acs.org |

| Verticillium dahliae | 0.27 | - | acs.orgacs.org | |

| Alternaria solani | 1.15 | - | acs.orgacs.org | |

| Colletotrichum gloeosporioides | 0.27 | - | acs.orgacs.org | |

| F23 | Rhizoctonia solani | 0.47 | - | acs.orgacs.org |

| Boscalid (control) | Rhizoctonia solani | 0.49 | - | acs.orgacs.org |

Mycobacterial Activity (Insights from Related Quinoxaline-2-carboxylic Acid Derivatives)

While direct studies on the mycobacterial activity of quinazoline-2-carboxylic acids are limited in the provided context, research on the closely related quinoxaline-2-carboxylic acid derivatives offers valuable insights. These compounds have shown significant potential as antimycobacterial agents. semanticscholar.orgmdpi.com

Several derivatives of quinoxaline-2-carboxylic acid have been identified as potent inhibitors of Mycobacterium tuberculosis. semanticscholar.org For instance, certain esters of quinoxaline-2-carboxylic acid act as prodrugs with significant in vitro activity against M. tuberculosis H37Ra. semanticscholar.org Furthermore, quinoxaline-2-carboxylic acid 1,4-dioxides have demonstrated high antimycobacterial activity and are considered a promising scaffold for developing new anti-TB drugs. researchgate.net One such derivative showed an activity of 1.25 μg/mL against M. tuberculosis. researchgate.net The mechanism of action for some of these derivatives is believed to be through DNA damage. researchgate.net

Anti-inflammatory and Immunomodulatory Properties

Quinazoline derivatives have been recognized for their significant anti-inflammatory and immunomodulatory effects. researchgate.netsemanticscholar.orgtsijournals.comujpronline.com These properties are often linked to the inhibition of inflammatory mediators and pathways.

Studies have shown that certain quinazoline derivatives can act as potent anti-inflammatory agents, with some compounds exhibiting efficacy comparable to established drugs like indomethacin. tsijournals.com The anti-inflammatory profile of proquazone, a quinazolin-2(1H)-one derivative, is a notable example. tsijournals.com

The immunomodulatory effects of quinazoline derivatives have also been explored, with some compounds demonstrating the ability to modulate the production of cytokines such as TNF-α, IL-6, and IL-1β, and to inhibit the NF-κB signaling pathway. nih.gov For instance, a specific quinazoline derivative was found to reduce TNF-α levels by approximately half and significantly decrease the levels of NF-κB p65 in HepG-2 cells. researchgate.net Another study reported that a derivative, 24b , raised the level of caspase-8, an important mediator of apoptosis, by about 7-fold. researchgate.net

Antimalarial Potential of this compound Derivatives

Quinazoline and its derivatives have demonstrated notable antimalarial properties. taylorandfrancis.comorientjchem.orgdergipark.org.tr The natural alkaloid febrifugine, isolated from the plant Dichroa febrifuga, contains a quinazolinone structure and is a well-known antimalarial agent, reportedly 100 times more active than quinine. google.com Synthetic derivatives have also shown promise. For instance, studies on 2,3-substituted quinazolin-4(3H)-ones, based on the structure of febrifugine, have shown antimalarial activity against Plasmodium berghei in mice. nih.gov These findings suggest that the quinazolinone moiety, along with the nitrogen in the piperidine (B6355638) ring and the propyl chain, are crucial for its antimalarial effects. nih.gov

Further research has explored quinazolinedione-based compounds. MMV665916 and MMV019066 are examples of such derivatives that exhibit potent activity against multiple stages of the malaria parasite. nih.gov Lead optimization of a quinazolinedione derivative with a valine linker led to the identification of even more potent analogs, with IC50 values as low as 22 ± 5 nM. nih.gov Additionally, certain 4-Amino-N-[(4-oxo-3-substituted aryl-3,4-dihydroquinazolin-2-yl)alkyl]benzenesulfonamide derivatives have shown antimalarial activity comparable to standard drugs like Chloroquine. rsc.org

Neurological and Central Nervous System (CNS) Activities

Quinazoline derivatives are recognized for their significant activities within the central nervous system (CNS). ekb.eg They have been investigated for their potential as CNS stimulants, analgesics, tranquilizers, and for their anxiolytic properties. taylorandfrancis.com The quinazoline scaffold is considered a "privileged structure" for the development of new drugs targeting the CNS. nih.govekb.eg

Derivatives of quinoline-2-carboxylic acid have been synthesized and evaluated as antagonists at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. One notable compound, 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid, demonstrated a high in vitro binding affinity with an IC50 of 0.57 μM. researchgate.net Structure-activity relationship (SAR) studies indicate that the substituent at the C4 position significantly influences the binding affinity. researchgate.net Specifically, introducing an electron-rich substituent at C4 that can act as a hydrogen-bond donor may increase the binding affinity. researchgate.net

A study on a series of quinazoline-2-carboxylic acids and quinazoline-2,4-diones, designed based on a putative glycine antagonist model, reported that only a few of the synthesized compounds showed micromolar receptor affinity. nih.govresearchgate.net This highlights the complexity of designing receptor ligands based solely on interaction models. nih.govresearchgate.net

The quinazoline scaffold is a promising area of research for developing therapeutics for Alzheimer's disease (AD). mdpi.com Derivatives of quinazoline have shown potential in inhibiting cholinesterase enzymes, which are implicated in the breakdown of acetylcholine (B1216132) and contribute to the cognitive decline seen in AD. mdpi.comnih.gov

Recent studies have focused on synthesizing 2,4-disubstituted quinazoline derivatives and evaluating their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Certain compounds from this series showed potent and selective inhibitory activity against BuChE, which is considered a promising therapeutic target for later stages of AD. nih.gov For example, compounds 6f, 6h, and 6j in one study displayed significant inhibitory activities against equine BuChE, with IC50 values of 0.52, 6.74, and 3.65 µM, respectively. nih.gov Kinetic studies suggest that these potent compounds may bind to both the catalytic active site and the peripheral anionic site of the cholinesterase enzymes. nih.gov

Furthermore, some quinazoline derivatives also exhibit antioxidant properties, which could help mitigate neuronal damage in AD. mdpi.comnih.gov The versatility of the quinazoline structure allows for the design of multifunctional agents that can target various aspects of AD pathology. mdpi.com

The anticonvulsant properties of quinazoline derivatives have been well-documented. taylorandfrancis.comekb.eg Various synthesized quinazoline-4(3H)-one derivatives have been evaluated for their anticonvulsant activity in models such as the subcutaneous pentylenetetrazole (scPTZ) induced seizure model. mdpi.comnih.gov

In one study, several newly synthesized quinazolin-4(3H)-ones exhibited significant anticonvulsant activity, with some compounds showing 100% protection against myoclonic seizures without causing neurotoxicity. mdpi.com Structure-activity relationship studies have suggested that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are important for pharmacological activity. dntb.gov.ua For instance, a butyl substitution at position 3 appears to be effective in preventing seizure spread and raising the seizure threshold. mdpi.comnih.gov Another series of N-(4-substitutedphenyl)-4-(1-methyl (or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and related compounds also demonstrated good anticonvulsant activity, with some derivatives being more potent than the reference drug. nih.gov

Other Investigated Biological Activities of this compound Derivatives

Beyond the specific activities detailed above, the this compound scaffold and its derivatives have been explored for a range of other biological effects.

Quinazoline derivatives have a well-established history in antihypertensive research, with several marketed drugs like Prazosin (B1663645) and Doxazosin featuring this core structure. orientjchem.orgderpharmachemica.com Research has continued to explore new derivatives for their potential to lower blood pressure.

Studies have shown that the nature of substituents on the quinazoline ring profoundly influences the hypotensive potency and duration of action. nih.gov For example, replacing the furoylpiperazine moiety in prazosin with other substituted piperidine groups can be done without losing the blood pressure-lowering effect. nih.gov In one study, certain new compounds were found to be as potent as prazosin in anesthetized rats and even more efficacious at higher doses in conscious spontaneously hypertensive rats. nih.gov

Other research has focused on synthesizing 8-substituted quinoline (B57606) derivatives, with some compounds containing a 2-hydroxypropyloxyquinoline moiety displaying excellent antihypertensive activity. jst.go.jp These compounds were found to significantly antagonize the pressor response induced by adrenaline, suggesting a potential correlation with β-blocking properties. jst.go.jp

Interactive Data Tables

Antimalarial Activity of Quinazoline Derivatives

| Compound/Derivative Class | Target/Assay | Activity (IC50/EC50) | Reference |

| Quinazolinedione Analog 21 | P. falciparum 3D7 | 36 ± 5 nM | nih.gov |

| Quinazolinedione Analog 24 | P. falciparum 3D7 | 22 ± 5 nM | nih.gov |

| 4-Amino-N-[(4-oxo-3-substituted aryl-3,4-dihydroquinazolin-2-yl)alkyl]benzenesulfonamides | P. falciparum | 0.068 µg mL−1 | rsc.org |

CNS Activity of Quinazoline Derivatives

| Compound/Derivative Class | Target/Activity | Activity (IC50/ED50) | Reference |

| 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid | Glycine-NMDA Receptor Antagonism | 0.57 μM | researchgate.net |

| 2,4-disubstituted quinazoline 6f | Butyrylcholinesterase Inhibition | 0.52 µM | nih.gov |

| 4-Quinazolinone Derivative 5f | Anticonvulsant (scPTZ) | 28.90 mg/kg | nih.gov |

| 4-Quinazolinone Derivative 8 | Anticonvulsant (scPTZ) | 0.248 mmol/kg (100% protection) | mdpi.comnih.gov |

Antiviral Investigations

Quinazoline derivatives have demonstrated a broad spectrum of antiviral activities, drawing the attention of researchers for their potential in developing new antiviral drugs. internationalscholarsjournals.comdergipark.org.tr Various studies have explored the efficacy of these compounds against a range of viruses.

One area of significant interest has been their activity against Human Immunodeficiency Virus (HIV). dergipark.org.tr For instance, certain 2-phenyl-3-substituted quinazolin-4(3H)-ones have been reported to possess anti-HIV properties. internationalscholarsjournals.com Although some synthesized 2,3-disubstituted quinazolin-4(3H)-one derivatives showed cytotoxicity in MT-4 cells, they were found to be inactive against HIV-1 and HIV-2 replication at non-cytotoxic concentrations. nih.gov In other research, novel 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives were designed as dual inhibitors of HIV-1 reverse transcriptase RNase H and integrase. csic.es While many of these compounds were effective enzyme inhibitors, they did not show significant HIV-1 replication inhibitory activity in cell cultures. csic.es

Beyond HIV, the antiviral activity of quinazoline derivatives extends to other viruses. For example, specific 2-phenyl-3-disubstituted quinazolin-4(3H)-ones have shown activity against several viruses, including vaccinia virus, parainfluenza-3 virus, Punta Toro virus, Herpes Simplex Virus (HSV-1 and HSV-2), and Coxsackie virus B4. internationalscholarsjournals.com One particular derivative, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2), exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses. nih.gov

Furthermore, quinazoline artemisinin (B1665778) hybrids have been synthesized and evaluated for their antiviral activity, with some showing potent activity against cytomegalovirus, proving to be more effective than the reference drug ganciclovir. mdpi.com A series of 2,4-disubstituted quinazoline derivatives have also been tested for their potential as anti-influenza agents, with some compounds showing high activity. mdpi.com The thieno- and furoisoindolo[2,1-a]quinazolines-11(13)-carboxylic acids have also been noted for their antiviral activities. eurjchem.com

Table 1: Antiviral Activity of this compound Derivatives

| Compound Type | Virus | Key Findings | Reference |

|---|---|---|---|

| 2-Phenyl-3-substituted quinazolin-4(3H)-ones | HIV | Reported to have anti-HIV activity. | internationalscholarsjournals.com |

| 2,3-Disubstituted quinazolin-4(3H)-ones | HIV-1, HIV-2 | Inactive at non-cytotoxic concentrations. | nih.gov |

| 3-Hydroxyquinazoline-2,4(1H,3H)-diones | HIV-1 | Effective enzyme inhibitors but low cellular antiviral activity. | csic.es |

| 2-Phenyl-3-disubstituted quinazolin-4(3H)-ones | Vaccinia, Parainfluenza-3, Punta Toro, HSV-1, HSV-2, Coxsackie B4 | Specific derivatives showed activity against these viruses. | internationalscholarsjournals.com |

| 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2) | Herpes simplex, Vaccinia | Exhibited distinct antiviral activity. | nih.gov |

| Quinazoline artemisinin hybrids | Cytomegalovirus | Potent activity, superior to ganciclovir. | mdpi.com |

| 2,4-Disubstituted quinazoline derivatives | Influenza virus | Highest anti-influenza virus activity with IC50 < 10 μM. | mdpi.com |

| Thieno- and furoisoindolo[2,1-a]quinazolines-11(13)-carboxylic acids | Not specified | Possess antiviral activities. | eurjchem.com |

Antioxidant Studies

The antioxidant potential of quinazoline derivatives has been another significant area of research, with many compounds demonstrating the ability to scavenge free radicals and chelate metals. mdpi.comresearchgate.netresearchgate.net These properties are crucial in combating oxidative stress, which is implicated in numerous diseases.

Various assays have been employed to evaluate the antioxidant capacity of these compounds, including DPPH radical scavenging, reducing power, and total antioxidant status assays. mdpi.com For example, a series of 2,3-substituted quinazolinone analogs were synthesized and showed antioxidant activity in these tests. mdpi.com Similarly, novel analogs of 2-phenoxy benzo triazoloquinazoline demonstrated good antioxidant activities and the ability to scavenge free radicals. mdpi.com

The structure of the quinazoline derivative plays a crucial role in its antioxidant activity. For instance, studies on (14E)-N-((H-indolo[1,2-c]quinazolin-12-yl)methylene)-4-nitrobenzenamine and its fluoro derivatives revealed maximum antioxidant activity. mdpi.com In another study, the antioxidant activity of methyl 2-((E)-3-(3,4-dihydroxyphenyl)acrylamido)benzoate was found to be more pronounced compared to its cyclized derivative, 2,3-dihydro-2-(3,4-dihydroxyphenyl) pyrazolo[5,1-b]quinazolin-9(1H)-one. researchgate.net The total antioxidant activity of the former was found to be greater than standard antioxidants like BHA and BHT. researchgate.net

Furthermore, quinazolinones linked to amino acids have been synthesized and evaluated, with some compounds showing better antioxidant activity than the standard BHT. eurjchem.com Specifically, conjugates containing tryptophan, tyrosine, and proline exhibited enhanced activity. eurjchem.com The antioxidant properties of 2-substituted quinazolin-4(3H)-ones have also been investigated, with those possessing a phenyl ring with two hydroxyl groups in the ortho position showing metal-chelating properties. researchgate.net

Table 2: Antioxidant Activity of this compound Derivatives

| Compound Type | Antioxidant Assay | Key Findings | Reference |

|---|---|---|---|

| 2,3-Substituted quinazolinone analogs | DPPH, Reducing power, TAS | Possess antioxidant activity. | mdpi.com |

| 2-Phenoxy benzo triazoloquinazoline analogs | Not specified | Good antioxidant activities and free radical scavenging capability. | mdpi.com |

| (14E)-N-((H-indolo[1,2-c]quinazolin-12-yl)methylene)-4-nitrobenzenamine derivatives | Not specified | Found to have maximum antioxidant activity. | mdpi.com |

| Methyl 2-((E)-3-(3,4-dihydroxyphenyl)acrylamido)benzoate | Total antioxidant activity | More pronounced activity compared to its cyclized derivative. | researchgate.net |

| Quinazolinones linked with amino acids (Trp, Tyr, Pro) | Not specified | Better antioxidant activity than standard BHT. | eurjchem.com |

| 2-Substituted quinazolin-4(3H)-ones with ortho-dihydroxyphenyl group | Metal chelation | Exhibited metal-chelating properties. | researchgate.net |

| 3,4,5,6-tertrahydro-4-substituted quinazoline-2(1H)-thione derivatives | In vitro antioxidant activity | Some compounds exhibited excellent activity, better than ascorbic acid. | tandfonline.com |

Structure Activity Relationship Sar and Pharmacophore Analysis of Quinazoline 2 Carboxylic Acid Derivatives

Elucidation of Key Structural Motifs for Biological Efficacy

The biological efficacy of quinazoline-2-carboxylic acid derivatives is not vested in a single feature but rather in the synergistic interplay of the core, its substituents, and appended functionalities. SAR studies have been pivotal in identifying the critical molecular components that govern their interactions with biological targets.

The carboxylic acid moiety at the 2-position of the quinazoline (B50416) ring is a recurring and often indispensable feature for the biological activity of many derivatives. Research across various therapeutic targets has confirmed its critical role in molecular recognition and binding.

Studies on quinazolinone-2-carboxamide derivatives as antimalarial agents revealed that the carboxylic acid is essential for antiplasmodial potency. acs.org The removal of this acidic group or its replacement with other functionalities, such as an aniline, resulted in a complete loss of activity against Plasmodium falciparum. acs.orggriffith.edu.au This highlights the specific requirement of the carboxyl group for interacting with the parasitic target. Similarly, in the context of Aurora A kinase inhibition, a terminal free carboxylic group was found to be essential for potent activity. mdpi.com Masking this group through esterification led to a significant, five-fold drop in inhibitory activity, suggesting the carboxylate forms crucial hydrogen bonds or electrostatic interactions within the kinase's active site. mdpi.com It is speculated that the co-planar arrangement and proximity of the carboxylic acid group and the quinazoline nitrogen atom facilitate chelation with metal ions, which can be a potential mechanism for their pharmacological effects. nih.govresearchgate.net

| Compound Type | Functional Group at C-2 Position | Target | Observed Activity | Reference |

|---|---|---|---|---|

| Quinazolinone Derivative | Carboxylic Acid (-COOH) | Antimalarial (P. falciparum) | Potent | acs.org |

| Quinazolinone Derivative | Amide (-CONH2) | Antimalarial (P. falciparum) | Inactive | griffith.edu.au |

| Quinazoline Derivative | Carboxylic Acid (-COOH) | Aurora A Kinase | Potent Inhibition | mdpi.com |

| Quinazoline Derivative | Ethyl Ester (-COOEt) | Aurora A Kinase | Reduced Inhibition | mdpi.com |

Modifications to the core quinazoline ring system are a cornerstone of optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives. The nature and position of substituents can dramatically alter the electronic and steric profile of the molecule, thereby influencing its binding affinity.

Substitutions at the C-4 and C-6 positions have been shown to be critical for modulating selectivity. In a study on HER2 inhibitors, the aniline moiety at C-4 and various substituents at C-6 were found to govern the selectivity for HER2 over EGFR. nih.gov For EGFR kinase inhibitors, electron-donating groups at the C-6 and C-7 positions generally increase activity. mdpi.com Furthermore, bulkier substituents at the C-7 position are often favorable for inhibitory activity. mdpi.com In the development of matrix metalloproteinase-13 (MMP-13) inhibitors, it was noted that the electrostatic, hydrophobic, and hydrogen-bond acceptor fields, largely influenced by ring substituents, were primary determinants of activity. nih.gov For instance, the higher activity of a compound with a carboxyl group compared to one with a fluorine atom was attributed to the greater electronegativity and hydrogen-bond accepting capability of the carboxyl group. nih.gov

| Position(s) | Substituent Type | Target | Impact on Activity | Reference |

|---|---|---|---|---|

| C-4, C-6 | Aniline at C-4, various at C-6 | HER2/EGFR | Governs selectivity | nih.gov |

| C-6, C-7 | Electron-donating groups | EGFR | Increased activity | mdpi.com |

| C-7 | Bulkier groups | EGFR | Favorable for activity | mdpi.com |

| Various | Groups affecting electrostatic/hydrophobic fields | MMP-13 | Primarily influences activity | nih.gov |

The connection between the this compound core and other pharmacophoric fragments is often mediated by a linker. The composition, length, and flexibility of this linker are crucial for correctly orienting the molecule within the target's binding site. Hybridization strategies, which combine the quinazoline scaffold with other known active moieties, leverage these linkers to create novel molecules with potentially enhanced or dual activities.

In the design of dual EGFR/VEGFR2 inhibitors, a longer chain linker between the quinazoline core and a 3-nitro-1,2,4-triazole motif was found to be favorable for inhibitory activity toward both kinases. mdpi.com Conversely, replacing an amide linker with a methyl-amino linker in a series of 6-benzamide quinazoline derivatives led to a nearly 50-fold decrease in EGFR inhibitory activity, demonstrating the linker's critical role in maintaining the optimal binding conformation. mdpi.com Altering the position of the carboxylic acid functionality on the linker itself is another strategy employed to fine-tune activity. griffith.edu.au These findings underscore that linker design is not a trivial aspect but a key component in the molecular architecture that dictates biological efficacy.

Pharmacophore Model Development for Targeted Receptor Interactions

Pharmacophore modeling distills the complex structural information of active molecules into a simplified 3D arrangement of essential chemical features required for biological activity. These models serve as valuable templates for designing new compounds or for virtual screening of compound libraries to identify novel hits.

For quinazoline-based derivatives, pharmacophore models typically consist of a specific spatial arrangement of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). researchgate.net A ligand-based pharmacophore model developed for quinazoline-based acetylcholinesterase inhibitors (AChEIs) identified a set of crucial features that guided the successful virtual screening of a database to find new potential inhibitors. nih.gov Similarly, a 3D pharmacophore model for quinazoline derivatives with anti-inflammatory activity helped to validate their pharmacological properties by identifying the key interaction points. rsc.org In a study on fibroblast growth factor receptor 2 (FGFR2) inhibitors, the best-performing pharmacophore hypotheses consisted of five features, including hydrogen bond acceptors, donors, hydrophobic, and ring aromatic features, which proved robust in predicting compound activity. researchgate.net These models often highlight the carboxylic acid group as a key HBA/HBD feature, reinforcing the SAR findings.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org These models provide predictive tools that can estimate the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov Both 2D- and 3D-QSAR approaches have been successfully applied to this compound derivatives.

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by relating activity to the 3D properties of the molecules. nih.govnih.gov These methods require the alignment of the compound series and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. nih.govtandfonline.com The resulting models are often visualized as 3D contour maps, which indicate regions where modifications would likely increase or decrease biological activity. frontiersin.org

Numerous studies have demonstrated the high predictive power of 3D-QSAR models for quinazoline derivatives. For MMP-13 inhibitors, robust CoMFA and CoMSIA models were developed, with the contour maps indicating that electrostatic, hydrophobic, and H-bond acceptor fields were the primary influencers of activity. nih.gov Similarly, a 3D-QSAR model for quinazoline derivatives targeting osteosarcoma showed high stability and predictive power, with the electrostatic field contributing most significantly to compound activity. frontiersin.org These models consistently achieve high statistical validation scores, confirming their reliability for guiding the design of new, more potent this compound derivatives. nih.govnih.gov

| QSAR Method | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | R²pred (External validation r²) | Reference |

|---|---|---|---|---|---|

| CoMFA | MMP-13 | 0.646 | 0.992 | 0.829 | nih.gov |

| CoMSIA | MMP-13 | 0.704 | 0.992 | 0.839 | nih.gov |

| CoMSIA | Osteosarcoma Target (FGFR4) | 0.630 | 0.987 | - | frontiersin.org |

| 2D-QSAR | Anticonvulsant Activity | 0.5487 | 0.6109 | 0.6188 | japer.in |

| 3D Atom-Based QSAR | FGFR2 | 0.671 | 0.982 | 0.820 (R-Pearson) | researchgate.net |

Correlation of Structural Features with Biological Response

The biological activity of this compound derivatives is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies reveal that modifications to different parts of the quinazoline scaffold can lead to significant changes in potency and efficacy. Research into the antiplasmodial activity of these compounds has provided detailed insights into how specific structural features correlate with the biological response.

Importance of the Carboxylic Acid Moiety

A foundational element for the antiplasmodial activity of this scaffold is the acidic group at the R² position. Studies have demonstrated that the removal of this carboxylic acid functionality or its replacement with other groups, such as an aniline, results in a complete loss of antiplasmodial activity. acs.org This highlights the critical role of the carboxylic acid group, likely in forming key interactions with the biological target. acs.org

Influence of Substituents on the Quinazolinone Core (Left-Hand Side - LHS)

Systematic modifications of the substituents on the main quinazolinone ring system, referred to as the Left-Hand Side (LHS), have established clear SAR trends. The nature of the group at the R¹ position significantly influences the compound's potency against Plasmodium falciparum.

Initial investigations showed that an unsubstituted benzyl group at R¹ provided activity comparable to the initial hit compound, suggesting the substituent's effect on potency was marginal. acs.org However, replacing the benzyl group with a non-aromatic cyclohexyl analogue led to inactivity, underscoring the importance of the aromatic benzyl feature for the biological response. acs.org Further exploration of the substitution pattern on this benzyl group revealed that:

Small alkyl or alkoxy groups, such as methyl or a larger alkoxy group, were generally beneficial for potency compared to a hydrogen substituent. acs.org

The position of the substituent on the benzyl ring was critical. Meta-substituted derivatives consistently showed higher potency than their ortho- or para-substituted counterparts.

A meta-ethyl substitution on the benzyl ring was identified as a particularly favorable modification. acs.org

Table 1: SAR of Left-Hand Side (LHS) Modifications on Antiplasmodial Activity Activity against P. falciparum 3D7 strain, measured as the half-maximal inhibitory concentration (IC50).

| Compound | R¹ Substituent (Benzyl Ring) | IC50 (nM) |

| 9a | H | 1140 |

| 9b | (Cyclohexyl) | >20000 |

| 9d | m-Methyl | 680 |

| 9e | m-OC₃H₇ | 420 |

| 9h | m-Ethyl | 320 |

Influence of the Linker and Right-Hand Side (RHS) Moiety

Modifications to the linker connecting the quinazolinone core to the terminal benzoic acid (the Right-Hand Side - RHS) also dramatically impact activity. SAR studies focused on altering the length and functionality of this linker and the substitution pattern on the RHS phenyl ring.

It was discovered that the precise positioning of an ether oxygen atom within the linker was a strongly beneficial modification. acs.org Specifically, a methoxymethyl group at the para position of the benzoic acid (R³) resulted in a significant improvement in potency. One particular compound, 19f , which featured this optimized RHS and lacked a fluorine atom on the phenyl ring (R⁴=H), demonstrated a 95-fold improvement in potency compared to the original hit compound. acs.org This suggests that the ether oxygen atom establishes key hydrogen bond or dipole interactions with the target. acs.org

The dramatic difference in activity between fluorinated and non-fluorinated analogues (e.g., 19c vs. 19f ) highlights a steep SAR for this position, where the presence of a fluorine atom is highly detrimental to the antiplasmodial activity. acs.org

Table 2: SAR of Right-Hand Side (RHS) and Linker Modifications on Antiplasmodial Activity All compounds have a meta-ethylbenzyl group at the LHS. Activity against P. falciparum 3D7 strain.

| Compound | Linker/RHS Modification (R³, R⁴) | IC50 (nM) |

| 19c | 4-(CH₂OCH₂)-benzoic acid, R⁴=F | 9450 |

| 19d | 3-(OCH₂)-benzoic acid, R⁴=H | >20000 |

| 19e | 4-(OCH₂)-benzoic acid, R⁴=H | >20000 |

| 19f | 4-(CH₂OCH₂)-benzoic acid, R⁴=H | 25 |

Computational Methodologies in Quinazoline 2 Carboxylic Acid Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding how quinazoline-2-carboxylic acid derivatives interact with their biological targets.

Binding Affinity Prediction and Mode of Interaction Analysis

Molecular docking simulations are frequently used to predict the binding affinity of this compound derivatives to their target proteins. This is often quantified as a docking score, where a more negative value suggests a stronger binding affinity. nih.govacs.org For instance, in a study of quinazolinone derivatives targeting various enzymes, docking scores were used to correlate with their potential inhibitory activity. nih.gov The analysis of the binding mode reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-target complex. researchgate.netnih.gov The carboxylic acid group, in particular, is often highlighted for its ability to form crucial hydrogen bonds with target proteins, enhancing binding affinity and specificity. For example, the carboxylic group of a pyrazolo[5,1-b]this compound derivative was found to form interactions with Lys34 and Lys95 residues in its target. researchgate.net

Identification of Key Residues and Hydrogen Bonding Networks

A significant outcome of molecular docking is the identification of key amino acid residues within the target's active site that are crucial for ligand binding. nih.gov For example, docking studies of quinazolinone analogues with the PqsR receptor of P. aeruginosa identified key interactions with residues like Gln194 and Tyr258. nih.gov Similarly, research on other quinazoline (B50416) derivatives has pinpointed critical hydrogen bonds with residues such as His862, Ser864, and Arg865 in PARP-1, and with Tyr355 and Arg120 in COX-2. mdpi.comptfarm.pl The NH moiety of the quinazoline ring has also been shown to be important for forming hydrogen bonds. ptfarm.pl These insights into the hydrogen bonding networks are vital for understanding the structure-activity relationship (SAR) and for designing derivatives with improved target engagement.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture from molecular docking. nih.gov MD simulations are used to assess the stability of the predicted binding poses over time. nih.gov Studies on quinazoline derivatives have employed MD simulations to confirm the stability of the ligand within the active site of the target protein. nih.govnih.gov For instance, a 100 ns MD simulation of a quinazoline derivative bound to Trypanosoma brucei brucei alternative oxidase showed low residue fluctuations and consistent radius of gyration, indicating a stable complex. nih.gov These simulations can also reveal conformational changes in both the ligand and the protein upon binding, providing a more realistic model of the interaction.

Quantum Mechanics Calculations

Quantum mechanics (QM) calculations are employed to investigate the electronic properties of this compound and its derivatives. physchemres.org Methods like Density Functional Theory (DFT) are used to optimize molecular geometries and calculate various quantum chemical descriptors. nih.govphyschemres.org These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), energy gap, and dipole moment, help in understanding the reactivity and stability of the molecules. physchemres.org QM calculations have also been used to predict the pKa values of quinazoline derivatives, which is crucial for understanding their behavior under physiological conditions. researchgate.netresearchgate.net One study found a strong correlation between the calculated atomic charge on the N1 atom of the quinazoline ring and the experimental pKa values. researchgate.netresearchgate.net

Machine Learning Applications in this compound Derivative Optimization

Machine learning (ML) is increasingly being applied to accelerate the drug discovery process for quinazoline derivatives. nih.govacs.org Quantitative Structure-Activity Relationship (QSAR) models, often developed using ML algorithms, are used to predict the biological activity of new compounds based on their chemical structure. nih.govbrieflands.com These models can identify the key molecular features that contribute to the desired activity, guiding the design of more potent derivatives. nih.gov For example, a QSAR model was developed for quinazoline derivatives as EGFR inhibitors, which successfully predicted the activities of new compounds. nih.gov ML can also be used in combination with other computational methods to optimize synthetic routes and predict reaction outcomes. acs.org

In Silico Assessment of Pharmacokinetic and Pharmacodynamic Properties

In silico methods are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound derivatives, which are key determinants of a drug's efficacy and safety. nih.govsemanticscholar.org Various computational tools are used to predict properties like oral bioavailability, water solubility, and potential toxicity. nih.govmdpi.com Lipinski's "rule of five" is a commonly used filter to assess the drug-likeness of compounds based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. ptfarm.plsemanticscholar.org Studies on quinazoline derivatives have shown that many active compounds adhere to Lipinski's rule, suggesting good potential for oral bioavailability. ptfarm.pl These in silico ADME predictions help in prioritizing compounds for further experimental testing, saving time and resources in the drug development pipeline.

Advances in Drug Discovery and Development Utilizing Quinazoline 2 Carboxylic Acid Scaffolds

Lead Compound Identification and Optimization

The journey of drug discovery often begins with a "hit" or "lead" compound, a molecule that shows promising activity in initial screenings. For quinazoline-2-carboxylic acid derivatives, these initial hits are often identified through high-throughput screening of diverse chemical libraries. nih.gov Once a lead is identified, the process of lead optimization begins, where chemists systematically modify the molecule's structure to enhance its efficacy, selectivity, and pharmacokinetic properties.

A key strategy in this process is the thorough exploration of structure-activity relationships (SAR). This involves synthesizing a series of related compounds to understand how specific structural changes affect biological activity. For example, in the development of novel antimalarial agents based on a quinazolinone-2-carboxamide scaffold, a phenotypic high-throughput screen first identified a hit compound. nih.govmmv.org Subsequent SAR studies revealed that the carboxylic acid group was essential for antiplasmodial activity. mdpi.com Further optimization, which involved modifying linkers and substituents on the quinazoline (B50416) ring, led to the identification of a potent inhibitor that was 95-fold more active than the original hit. nih.govacs.org This optimized compound also demonstrated activity against drug-resistant malaria strains. mmv.orgacs.org

Another optimization approach involves altering substituents at various positions on the quinazoline core. In the search for dihydrofolate reductase (DHFR) inhibitors, it was found that substituents at the 2, 3, and 6 positions of the quinazolinone nucleus were crucial for activity. mdpi.com Similarly, the development of antimalarial quinazolinediones involved replacing the m-anisidine (B1676023) moiety of a lead compound, which led to analogues with significantly improved potency.

Table 1: Example of Lead Optimization in Quinazolinone-2-carboxamide Antimalarials

| Compound Type | Description | Activity (IC50 vs. P. falciparum 3D7) | Reference |

|---|---|---|---|

| Initial Hit | Identified from high-throughput screening. | ~2.35 µM | acs.org |

| Optimized Lead (19f) | Result of extensive SAR studies, including linker and substituent modification. | 25 nM | acs.org |

Development of Hybrid Analogues with Enhanced Potency

Molecular hybridization is a modern drug design strategy that involves combining two or more distinct pharmacophores (the active parts of different drug molecules) into a single hybrid compound. nih.gov This approach aims to create molecules with enhanced potency, improved selectivity, or the ability to interact with multiple biological targets, which can be particularly useful for complex diseases like cancer. nih.govtandfonline.com The quinazoline/quinazolinone scaffold is frequently used as a building block for creating such hybrids. benthamdirect.comeurekaselect.com

Several studies have reported the synthesis of quinazoline hybrids with significant biological activity:

Quinazolinone-Triazole Hybrids: By linking a quinazolinone moiety to a 1,2,3-triazole ring, researchers have developed potent anticancer agents. acs.org One such hybrid showed significant antiproliferative activity against MCF-7 breast cancer cells and was identified as a lead compound for its ability to block the Epidermal Growth Factor Receptor (EGFR) and induce reactive oxygen species (ROS). acs.org

Quinazolinone-Oxadiazole Hybrids: Novel hybrids combining 2-substituted quinazolinones with 2-phenyloxadiazole have been designed. One compound from this series exhibited potent anticancer activity against HeLa cell lines with an IC₅₀ of 7.52 μM. nih.govrsc.org SAR studies highlighted that the substitution at the 2nd position of the quinazolinone core plays a critical role in the anticancer activity. nih.govrsc.org

Quinazoline-Artemisinin Hybrids: In the fight against malaria and other diseases, hybrids of quinazoline and artemisinin (B1665778) have been synthesized. These compounds have shown high activity against Plasmodium falciparum, human cytomegalovirus, and leukemia cells. acs.org One of the most potent hybrids demonstrated superior antimalarial activity compared to standard drugs like dihydroartemisinin (B1670584) and chloroquine. acs.org

Quinazolinone-Sulfonamide Hybrids: By incorporating a sulfonamide moiety, which is a key feature of carbonic anhydrase inhibitors, researchers have created quinazolinone hybrids with potent cytotoxic activity. nih.gov

The rationale behind creating these hybrids is that they may offer improved efficacy or overcome resistance mechanisms by acting on multiple cellular pathways simultaneously. nih.gov

Table 2: Potency of Various Quinazolinone Hybrid Analogues

| Hybrid Type | Example Compound | Target/Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| Quinazolinone-Oxadiazole | Compound 18 | HeLa | 7.52 µM | nih.govrsc.org |

| Quinazolinone-Triazole | Compound 35 | MCF-7 | 8.0 µM | nih.gov |

| Quinazolinone-Amino Acid | Phenylalanine-based hybrid | MCF-7 | 0.44 µM | nih.gov |

| Quinazoline-Triazole | Compound 5b | MCF-7 | 20.71 µM | acs.org |

Strategies for Overcoming Drug Resistance

Drug resistance is a major obstacle in the treatment of cancer and infectious diseases, rendering many conventional therapies ineffective. tandfonline.combenthamdirect.comtandfonline.com The development of this compound derivatives and their hybrids is a promising strategy to address this challenge. tandfonline.comtandfonline.com These novel compounds can overcome resistance through several mechanisms.

One key approach is the design of hybrid molecules that act on multiple targets, making it more difficult for pathogens or cancer cells to develop resistance. tandfonline.comtandfonline.com Quinazoline hybrids have shown potential against multidrug-resistant (MDR) bacteria and drug-resistant cancers. benthamdirect.comeurekaselect.comtandfonline.com For instance, certain quinazolinone-triazole hybrids have demonstrated inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains, indicating their ability to circumvent existing resistance mechanisms. rsc.org

Another strategy involves targeting the cellular machinery that causes resistance. The overexpression of ATP-binding cassette (ABC) transporter proteins, such as ABCG2 (also known as Breast Cancer Resistance Protein or BCRP), is a primary cause of MDR in cancer. mdpi.com These proteins actively pump chemotherapeutic drugs out of cancer cells. Researchers have developed carboranyl quinazoline-based compounds that act as potent inhibitors of ABCG2. mdpi.com One such compound was able to reverse BCRP-mediated resistance to the anticancer drug mitoxantrone, making it a promising candidate for further development. mdpi.com

Furthermore, in the context of bacterial resistance, quinazoline derivatives are being designed to inhibit efflux pumps, which bacteria use to expel antibiotics. Novel 4-substituted quinazoline-2-carboxamide (B14221085) derivatives have been developed to target the AcrB efflux pump in E. coli. nih.gov These compounds were shown to potentiate the activity of antibiotics, reducing their minimum inhibitory concentration (MIC) by up to 16-fold. nih.gov

Target Validation and Mechanism of Action Studies for this compound Derivatives

Identifying the specific biological target of a drug candidate and understanding its mechanism of action are crucial steps in drug development. For this compound derivatives, a range of molecular targets has been identified, primarily enzymes that play key roles in cell proliferation and survival.

Dihydrofolate Reductase (DHFR): DHFR is a well-established target for anticancer and antimicrobial drugs. mdpi.com It is a crucial enzyme in the synthesis of DNA precursors. Numerous quinazolinone derivatives have been designed and synthesized as potent DHFR inhibitors. mdpi.comnih.govnih.gov Molecular modeling studies have shown that these compounds bind to key amino acid residues in the active site of DHFR, such as Phe31, preventing the natural substrate from binding. mdpi.comnih.gov

Carbonic Anhydrase (CA): Certain human CA isoforms, particularly hCA IX and XII, are overexpressed in various tumors and are associated with cancer progression. tandfonline.commdpi.com They are considered important anticancer targets. tandfonline.com A series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives were developed as non-classical inhibitors of these tumor-associated CA isoforms. tandfonline.comnih.gov The inhibitory activity was found to be dependent on the substitution pattern on the quinazoline scaffold. nih.gov

Tyrosine Kinases: This family of enzymes, including the Epidermal Growth Factor Receptor (EGFR), plays a central role in cell signaling pathways that control growth and division. nih.govresearchgate.net Dysregulation of these kinases is a hallmark of many cancers. Quinazoline-based molecules, such as gefitinib (B1684475) and erlotinib, are well-known EGFR inhibitors. nih.gov Newer derivatives continue to be developed, with some acting as dual inhibitors of both EGFR and HER2. nih.govnih.gov Molecular docking studies have shown these compounds binding to the ATP-binding pocket of the kinase domain. acs.orgnih.gov

Other Targets: Research has also identified other enzymes as potential targets for quinazoline derivatives, including Poly(ADP-ribose)polymerase-1 (PARP-1), which is involved in DNA repair, and Succinate Dehydrogenase (SDH), an enzyme in the mitochondrial respiratory chain targeted by some antifungal agents. nih.gov

Table 3: Validated Targets for Quinazoline-based Compounds

| Derivative Class | Biological Target | Reported Potency | Reference |

|---|---|---|---|

| 2-Mercapto-quinazolin-4-one analogue | DHFR | IC50 = 0.30 µM | nih.gov |

| Quinazolinone-benzimidazole hybrid | DHFR | IC50 = 0.011 µM | rsc.org |

| 2-Aryl-quinazolin-4-yl aminobenzoic acid | hCA XII | KI = 0.25 µM | tandfonline.com |

| Quinazoline-Schiff's base hybrid | hCA II | KI = 10.8 nM | mdpi.comunifi.it |

| Quinazolinone-thiazole hybrid | EGFR-TK | IC50 = 18.29 nM | tandfonline.com |

| Quinazoline-2,4(1H,3H)-dione derivative | PARP-1 | IC50 in nM range | nih.gov |

Preclinical Research and Efficacy Evaluation Models

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation to assess its efficacy and safety. This involves a variety of in vitro (cell-based) and in vivo (animal-based) models.

In Vitro Models: A primary step in preclinical research is to test the compound's antiproliferative activity against a panel of human cancer cell lines. The U.S. National Cancer Institute's (NCI) 60-cell line panel is a standard model used for this purpose. tandfonline.com For instance, several quinazoline-based carboxylic acids were evaluated against this panel, demonstrating varied patterns of sensitivity and selectivity across different tumor types. tandfonline.comnih.gov Such screenings help to identify which cancer types might be most responsive to the new agent.

In Vivo Models: Compounds that show promise in vitro are advanced to in vivo studies using animal models.

Xenograft Models: A common model for cancer research involves implanting human tumor cells into immunocompromised mice, creating a tumor xenograft. researchgate.netnih.govnih.gov Researchers then treat the mice with the drug candidate to see if it can inhibit tumor growth. Novel quinazoline derivatives have been tested in xenograft models for non-small cell lung cancer (NCI-H1975), showing significant antitumor efficacy. researchgate.netnih.gov

Infection Models: For antimicrobial agents, specific infection models are used. For example, the efficacy of novel antimalarial quinazolinone-2-carboxamide derivatives was confirmed in a murine model of human malaria. nih.govmmv.org Similarly, the activity of quinazoline derivatives against Chagas disease has been evaluated in Trypanosoma cruzi infection models. acs.org